2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid
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Overview
Description
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[35]nonan-1-yl)acetic acid is a complex organic compound characterized by its spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The Boc group is then introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The spirocyclic structure imparts rigidity, influencing the compound’s reactivity and interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.5]nonan-7-yl)acetic acid: Similar spirocyclic structure with variations in the position of the Boc group.
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3Its structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonan-3-yl]acetic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(15)10-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
GHSXFIGLDJNJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2CC(=O)O)CC1 |
Origin of Product |
United States |
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